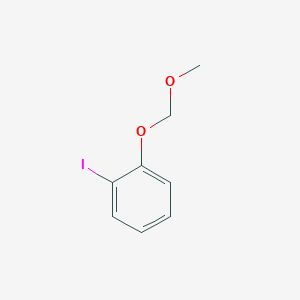

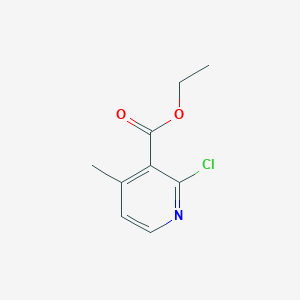

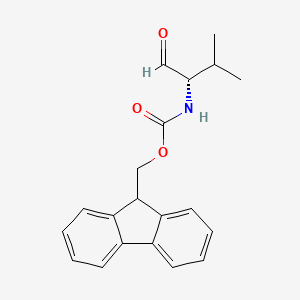

![molecular formula C5H8N4S2 B1339643 胍,[4-(巯基甲基)-2-噻唑基]- CAS No. 95853-51-3](/img/structure/B1339643.png)

胍,[4-(巯基甲基)-2-噻唑基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanidine derivatives, including those with a [4-(mercaptomethyl)-2-thiazolyl] moiety, are of significant interest due to their wide range of biological activities and potential applications in medicinal chemistry. The presence of the thiazole ring in guanidine compounds often contributes to their bioactivity, making them valuable targets for synthesis and study .

Synthesis Analysis

The synthesis of highly substituted guanidines can be achieved through nucleophilic attack on bis(1,3,4-thiadiazolo)-1,3,5-triazinium halides, leading to a cascade of reactions including proton shifts, ring openings, rearrangements, and ring closures. This process results in the formation of novel guanidines with potential chirality centers . Modified guanidines have also been prepared through cyclization of protected thiourea intermediates, with 2-chloro-1,3-dimethylimidazolinium chloride (DMC) being a key reagent in the synthesis of various guanidine derivatives . Additionally, oxidative condensation using o-iodoxybenzoic acid has been developed for the synthesis of guanidines from 1,3-disubstituted thioureas and amines .

Molecular Structure Analysis

Quantum chemical studies have been conducted to determine the preferred tautomeric state of 2-(thiazol-2-yl)guanidine species, revealing that these compounds may be treated as species with hidden divalent N(I) character. This insight into the electronic structure is crucial for understanding the reactivity and interaction of these molecules .

Chemical Reactions Analysis

Guanidine derivatives undergo various chemical reactions that are influenced by their molecular structure. For instance, the synthesis of 1-alkyl-3-[4-(benzothiazole-2-mercapto)phenyl] guanidine compounds involves the introduction of benzothiazole-2-mercapto at the para position of the phenyl group, which can lead to compounds with NOS inhibitory activity . The anticonvulsant activity of guanidines has been linked to the presence of a guanidine group, with modifications to this group affecting the biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are closely related to their structure and the substituents present. For example, the introduction of a benzothiazole-2-mercapto group can confer NOS inhibitory activity, while the synthesis of novel 3-amino-2-(4-chloro-2-mercaptobenzenesulfonyl)-guanidine derivatives has shown potential antitumor activity . The versatility of the guanidine functional group allows for a wide range of biological activities, making these compounds interesting targets for further research .

科学研究应用

电子结构分析

对含 2-(噻唑-2-基)胍单元化合物的研究(包括“胍,[4-(巯基甲基)-2-噻唑基]-”在内的一类化合物)揭示了对其电子结构的重要见解。量子化学研究有助于确定这些物种的首选互变异构状态,表明它们在质子化后可以被视为具有隐藏的二价 N(I) 特征的物种。这种理解对于设计具有特定电子特性的化合物以用于各种应用至关重要(Bhatia 等,2012)。

合成和在药物化学中的应用

胍,包括那些具有 2-噻唑基部分的胍,由于其多功能的官能团而在药物化学中得到了广泛应用。它们是合成具有多种生物活性的化合物的关键中间体。文献涵盖了非环状和环状胍的合成,突出了它们在创建 DNA 小沟结合剂、激酶抑制剂和 α2-去甲肾上腺素受体拮抗剂中的作用。这项研究强调了胍在药物发现和开发过程中的广泛用途(Selig,2017)。

新型结构基序和分子探针

胍衍生物已被纳入新的结构基序中,例如 1,3-二氮杂[3]二茂铁茂,充当阴离子的结合位点。这些以胍单元为特征的化合物展示了在分子识别中的潜在应用,突出了它们在传感器和先进合成分子识别装置开发中的重要性。这些胍衍生物独特的电子和结构属性使其适用于各种科学研究应用,包括阴离子相互作用的研究(Sola 等,2011)。

CO2 的化学固定

胍化合物也因其在环境化学中的作用而被探索,特别是在 CO2 的化学固定中。胍在无溶剂条件下将二氧化碳转化为喹唑啉-2,4(1H, 3H)-二酮等有价值的化合物的高效催化代表了一种解决 CO2 积累挑战的更绿色方法。这项研究不仅证明了胍衍生物在合成化学中的多功能性,还证明了它们对可持续实践的潜在贡献(Gao 等,2010)。

安全和危害

Guanidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the central nervous system (CNS) .

未来方向

Guanidine-containing polyhydroxyl macrolides, which include non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives from natural sources, have been the subject of recent research . These compounds have shown a diverse range of bioactivities, especially broad-spectrum antibacterial and antifungal activities . This suggests that guanidine and its derivatives have great potential for future research and development in various fields .

属性

IUPAC Name |

2-[4-(sulfanylmethyl)-1,3-thiazol-2-yl]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S2/c6-4(7)9-5-8-3(1-10)2-11-5/h2,10H,1H2,(H4,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNNULCXEIGUHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N=C(N)N)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30539171 |

Source

|

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guanidine, [4-(mercaptomethyl)-2-thiazolyl]- | |

CAS RN |

95853-51-3 |

Source

|

| Record name | N''-[4-(Sulfanylmethyl)-1,3-thiazol-2-yl]guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30539171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)